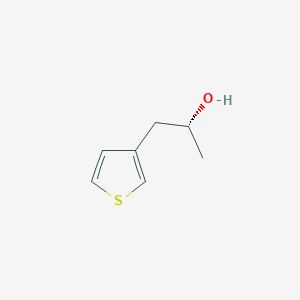

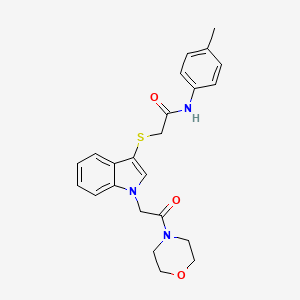

![molecular formula C11H12BrNO2S2 B2733066 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1998030-01-5](/img/structure/B2733066.png)

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.2.1]heptane is a type of organic compound that has a bicyclic structure . It’s a privileged molecular structure embedded in numerous compounds with various functions . The compound you mentioned seems to have additional functional groups attached to this bicyclic structure, including a sulfonyl group and a bromophenyl group.

Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a common structural motif in many organic compounds . It consists of a seven-membered ring with two bridgehead carbons forming a second, smaller ring. The additional functional groups in your compound would add complexity to this structure.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of sulfur and nitrogen-containing bicyclic compounds, including "5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane," has revealed versatile methodologies for creating these compounds. For instance, flavin-mediated visible-light photocycloaddition has been utilized for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their derivatives, indicating the potential for constructing complex molecular architectures under mild conditions (Jirásek et al., 2017). Moreover, desymmetrization techniques have been applied to N-sulfonated aziridines, leading to the synthesis of bicyclic sulfonamides, showcasing innovative approaches to stereochemical control and molecular diversity (Müller, Riegert, & Bernardinelli, 2004).

Biological Activity and Catalysis

Studies on derivatives of "this compound" have also explored their potential biological activities and applications in catalysis. For example, novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives have been synthesized, demonstrating the scope for creating biologically active compounds through tailored synthetic pathways (Yuan Zhe-dong, 2013). Additionally, research into the asymmetric synthesis of epibatidine, a potent nicotinic acetylcholine receptor agonist, utilized a vicinal bis-sulfone with a 7-azabicyclo[2.2.1]heptane skeleton, highlighting the compound's role in complex synthetic strategies for pharmacologically relevant targets (Jones, Simpkins, & Giblin, 1998).

Mécanisme D'action

Orientations Futures

The future directions for research on “5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” would likely depend on its properties and potential applications. Given the interest in bicyclo[2.2.1]heptane derivatives in various fields, it’s possible that new synthetic methods, applications, and derivatives could be explored .

Propriétés

IUPAC Name |

5-(4-bromophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2S2/c12-8-1-3-11(4-2-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJXEONZEBXJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)

![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)

![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)